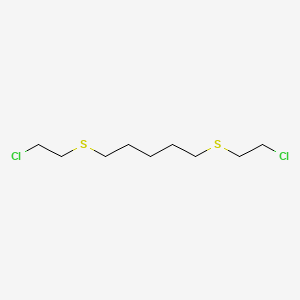
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a sulphonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-aminoacetophenone with p-toluenesulfonyl chloride, followed by the coupling of the resulting intermediate with benzoyl chloride under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the sulphonyl group produces sulfides .
Applications De Recherche Scientifique
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug design and development, particularly for targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Amino-3-((p-bromophenyl)sulphonyl)phenyl)benzamide: Similar structure but with a bromine atom, showing different reactivity and biological activity.
N-(4-Amino-3-((p-methylphenyl)sulphonyl)phenyl)benzamide: Contains a methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulphonyl group, in particular, plays a crucial role in its antimicrobial and antioxidant activities, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
85237-58-7 |
|---|---|
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[4-amino-3-(4-methylphenyl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-10-17(11-8-14)26(24,25)19-13-16(9-12-18(19)21)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23) |
Clé InChI |
WEXAOBVLOYDCGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


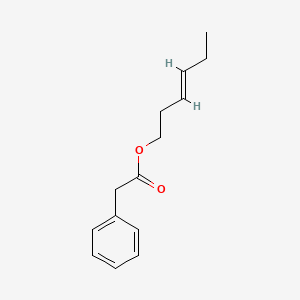
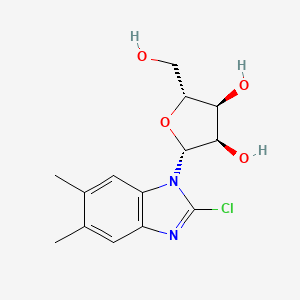
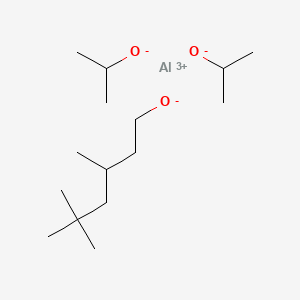

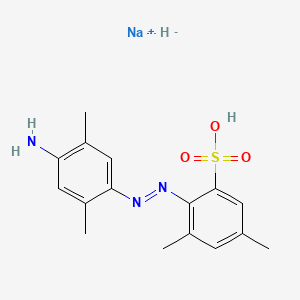

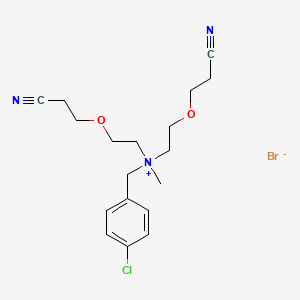
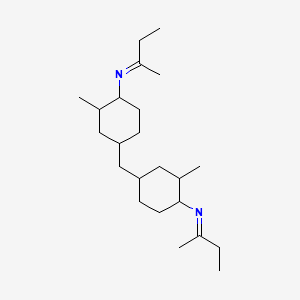

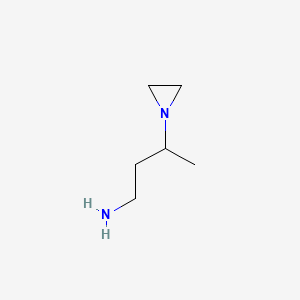
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


